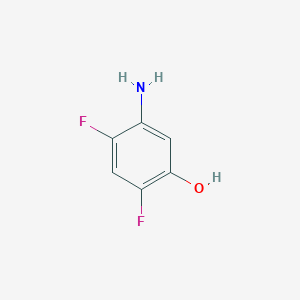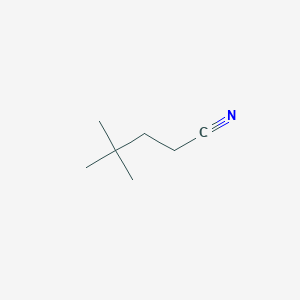
(S)-N-Methyl-N-(2-Propinyl)-2,3-Dihydroinden-1-amin
Übersicht
Beschreibung
N-Methyl-N-2-propynyl-1-indanamine, (S)-, also known as N-Methyl-N-2-propynyl-1-indanamine, (S)-, is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyl-N-2-propynyl-1-indanamine, (S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-N-2-propynyl-1-indanamine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-2-propynyl-1-indanamine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Charakterisierung pharmazeutischer Feststoffe
Diese Verbindung kann zur Charakterisierung pharmazeutischer Feststoffe verwendet werden. Sie kann als Modellverbindung in Flussdiagrammen und Entscheidungsbäumen dienen, um Informationen über Polymorphe, Hydrate, desolvatisierte Solvate und amorphe Formen pharmazeutischer Feststoffe zu gewinnen . Solche Charakterisierung ist sowohl für das wissenschaftliche Verständnis als auch für die behördliche Zulassung in der pharmazeutischen Forschung von entscheidender Bedeutung.
Grüne Chemie
Im Bereich der grünen Chemie könnte (S)-N-Methyl-N-(2-Propinyl)-2,3-Dihydroinden-1-amin potenziell schädliche petrochemische Lösungsmittel ersetzen. Seine Eigenschaften könnten es als weniger giftige und weniger schädliche Lösungsmittelalternative geeignet machen und zur Reduzierung der Umweltverschmutzung und der schädlichen Auswirkungen auf die menschliche Gesundheit beitragen .
Katalyse in der organischen Synthese
Die Verbindung hat potenzielle Anwendungen als Katalysator in organischen Synthesereaktionen. Seine Wirksamkeit als Katalysator kann weiter untersucht werden, um die Effizienz verschiedener chemischer Reaktionen zu verbessern, was ein bedeutender Forschungsbereich in der synthetischen Chemie ist.
Wirkmechanismus
Mode of Action
Similar compounds have been found to inhibit certain enzymes or interact with specific receptors
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Biochemische Analyse
Biochemical Properties
(S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO). This compound interacts with MAO enzymes, specifically MAO-B, and inhibits their activity. The inhibition of MAO-B by (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine leads to an increase in the levels of monoamine neurotransmitters, such as dopamine, in the brain. This interaction is significant for its potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease .
Cellular Effects
The effects of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine has been shown to protect dopaminergic neurons from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to inhibit MAO-B and reduce the production of reactive oxygen species (ROS) in neuronal cells .
Molecular Mechanism
The molecular mechanism of action of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine involves its binding interactions with MAO-B enzymes. This compound binds irreversibly to the active site of MAO-B, leading to the inhibition of the enzyme’s activity. The inhibition of MAO-B results in decreased degradation of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine may also influence gene expression by modulating transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine remains stable under physiological conditions and retains its inhibitory activity against MAO-B over extended periods. Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective effects without significant adverse effects. At higher doses, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
(S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine is involved in various metabolic pathways, primarily through its interaction with MAO-B enzymes. The inhibition of MAO-B by this compound affects the metabolic flux of monoamine neurotransmitters, leading to increased levels of dopamine, norepinephrine, and serotonin. Additionally, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine may also interact with other enzymes and cofactors involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine may be transported by specific transporters and accumulate in certain cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine is critical for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with MAO-B enzymes. The targeting of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine to the mitochondria is facilitated by specific targeting signals and post-translational modifications. The mitochondrial localization of this compound is essential for its neuroprotective effects and its ability to modulate oxidative stress responses .
Eigenschaften
IUPAC Name |
(1S)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVGVHNFFZWQJU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#C)[C@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124192-86-5 | |
| Record name | N-Methyl-N-2-propynyl-1-indanamine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14885LHF9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
![3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate](/img/structure/B169711.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)





![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)



